(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzothiazole-derived compound characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with 4,7-dimethoxy and 3-propyl groups. This compound belongs to a class of heterocyclic molecules often explored for antimicrobial, anticancer, and enzyme-inhibitory properties due to their structural resemblance to bioactive scaffolds like thiadiazoles and benzothiazoles .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-7-10-19-13-11(21-5)8-9-12(22-6)14(13)23-16(19)18-15(20)17(2,3)4/h8-9H,7,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTWHDUDZIDGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound with potential applications in medicinal chemistry. Its structural characteristics include a benzothiazole moiety, which is known for diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C20H22N2O5S
- Molecular Weight: 434.5 g/mol
- CAS Number: 898376-47-1
Structural Features
The compound features:
- A benzothiazole ring that enhances its interaction with biological targets.
- Methoxy groups that can influence its solubility and pharmacokinetics.
- A propyl substituent which may affect the compound's binding affinity and selectivity.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects: Compounds in this class have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, related compounds with methoxy substitutions demonstrated enhanced selectivity for COX-2 over COX-1, suggesting potential for treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs.
- Antitumor Activity: Some derivatives have exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the benzothiazole moiety is often linked to these antitumor properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Significant COX-1 and COX-2 inhibition | |
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
In Vivo Studies on Inflammation:
A study evaluated the anti-inflammatory properties of a related compound in a rat model of arthritis. The compound significantly reduced paw swelling and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent. -
Antitumor Efficacy:
In vitro studies on human breast cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound can be further developed as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with 1,3,4-thiadiazole derivatives, which are widely studied for antimicrobial applications. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differences in Bioactivity
While direct bioactivity data for this compound is unavailable, insights can be drawn from structurally related 1,3,4-thiadiazoles:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro and pyrazole groups in 1,3,4-thiadiazole derivatives enhance antimicrobial potency by facilitating membrane penetration or target binding . In contrast, the methoxy and pivalamide groups in the target compound may improve solubility or metabolic stability but could reduce direct antimicrobial efficacy.
Research Findings and Hypotheses
- Antimicrobial Potential: Four 1,3,4-thiadiazole derivatives in outperformed others against E. coli and C. albicans, suggesting that nitroaryl and pyrazole substituents are critical for activity . The target compound’s dimethoxy groups may redirect activity toward Gram-positive bacteria or fungi, though experimental validation is needed.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, and how can its purity be optimized?
- Answer: Synthesis typically involves multi-step reactions, starting with the condensation of substituted benzo[d]thiazole precursors with pivalamide derivatives. Key steps include cyclization under acidic or basic conditions and Z-isomer stabilization via steric hindrance. To optimize purity, employ gradient HPLC with a C18 column (90% acetonitrile/water mobile phase) and monitor by LC-MS. Reaction conditions (e.g., 60–80°C, inert atmosphere) minimize by-products . Post-synthesis, recrystallization in ethanol/water mixtures enhances crystallinity and purity (>95% by NMR) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer: Use - and -NMR to confirm the Z-configuration (via coupling constants and NOE effects) and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 435.18 [M+H]). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm) .
Q. How can researchers design initial biological activity screens for this compound?
- Answer: Prioritize assays aligned with structural analogs’ activities (e.g., kinase inhibition, antimicrobial activity). Use in vitro cell viability assays (MTT or resazurin) across cancer (HeLa, MCF-7) and bacterial (Gram-positive) lines. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits via dose-response curves (IC determination) .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of the benzo[d]thiazole core?
- Answer: Optimize cyclization steps using microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yields (from ~40% to 65%). Catalytic additives like DMAP (5 mol%) enhance acylation efficiency. Solvent screening (e.g., DMF vs. THF) and stoichiometric adjustments (1.2 eq. of pivaloyl chloride) further refine yields .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Answer: Discrepancies often arise from assay conditions (e.g., serum interference, pH sensitivity). Conduct orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and validate in multiple cell lines. Use molecular docking to rationalize structure-activity relationships (SAR) and identify critical substituents (e.g., 4,7-dimethoxy groups’ role in target binding) .
Q. How can the compound’s mechanism of action be elucidated using computational and experimental approaches?
- Answer: Combine molecular dynamics simulations (e.g., AutoDock Vina) to predict target binding (e.g., ATP-binding pockets in kinases) with CRISPR-Cas9 knockouts of suspected targets. Confirm via Western blot (phosphorylation status) or fluorescence polarization assays .
Q. What methods mitigate instability of the Z-isomer under physiological conditions?
- Answer: Introduce sterically bulky substituents (e.g., 3-propyl group) to hinder isomerization. Stability studies (pH 7.4 buffer, 37°C) monitored by HPLC show >90% integrity over 24 hours. Nanoformulation (liposomal encapsulation) further enhances serum stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
